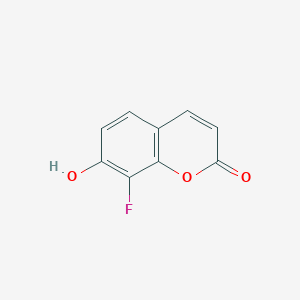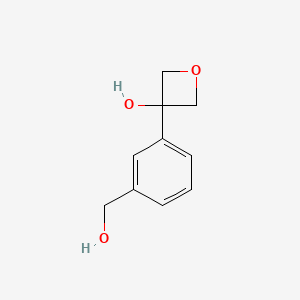![molecular formula C10H7FN2O B11908945 8-Fluoro-2,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B11908945.png)
8-Fluoro-2,4-dihydrochromeno[4,3-c]pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Fluoro-2,4-dihydrochromeno[4,3-c]pyrazole est un composé hétérocyclique appartenant à la classe des dérivés chromeno-pyrazole. Ces composés sont connus pour leurs activités biologiques diverses et leurs applications potentielles en chimie médicinale. La structure unique du this compound, qui comprend un système cyclique chromene et pyrazole fusionné, en fait un sujet intéressant pour la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 8-Fluoro-2,4-dihydrochromeno[4,3-c]pyrazole implique généralement des réactions multicomposants (RMC), connues pour leur nature économique en atomes et convergente. Une méthode courante implique la réaction de la 4-hydroxycoumarine, de la 3-méthyl-1-phényl-1H-pyrazol-5-amine et du benzaldéhyde en présence d'un catalyseur acide nanopreux hétérogène tel que SBA-Pr-SO3H . Cette procédure monotope à trois composants permet d'obtenir le produit souhaité de manière efficace.
Méthodes de production industrielle :
Analyse Des Réactions Chimiques
Types de réactions : Le 8-Fluoro-2,4-dihydrochromeno[4,3-c]pyrazole peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels attachés à la structure de base.
Substitution : Les réactions de substitution électrophile et nucléophile peuvent introduire de nouveaux substituants sur les cycles pyrazole ou chromene.
Réactifs et conditions courantes :
Oxydation : Des agents oxydants courants comme le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium sont généralement utilisés.
Substitution : Des réactifs comme SelectfluorTM pour la fluoration ou d'autres agents électrophiles/nucléophiles peuvent être utilisés.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions de fluoration peuvent donner des dérivés de 4,4-difluoro-1H-pyrazole .
4. Applications de la recherche scientifique
Le this compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Il sert de bloc de construction pour la synthèse de composés hétérocycliques plus complexes.
Biologie : La structure unique du composé lui permet d'interagir avec diverses cibles biologiques, ce qui le rend utile dans les études biochimiques.
5. Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Le cycle pyrazole du composé peut agir comme un ligand pour diverses enzymes et récepteurs, modulant leur activité. Par exemple, il peut inhiber certaines kinases ou interagir avec des récepteurs nucléaires, entraînant des modifications de l'expression génique et des réponses cellulaires .
Composés similaires :
2,4-Dihydrochromeno[4,3-c]pyrazole : Il n'a pas le substituant fluor mais partage une structure de base similaire.
3-(2-Hydroxyphényl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one : Un autre composé hétérocyclique fusionné avec un motif de substitution différent.
Pyrazolo[3,4-d]thiazoles : Composés avec un système cyclique pyrazole et thiazole fusionné.
Unicité : La présence de l'atome de fluor dans le this compound améliore sa stabilité chimique et son activité biologique par rapport à ses homologues non fluorés. Cela en fait un composé précieux pour de futures recherches et développements dans divers domaines.
Applications De Recherche Scientifique
8-Fluoro-2,4-dihydrochromeno[4,3-c]pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Mécanisme D'action
The mechanism of action of 8-Fluoro-2,4-dihydrochromeno[4,3-c]pyrazole involves its interaction with specific molecular targets and pathways. The pyrazole ring in the compound can act as a ligand for various enzymes and receptors, modulating their activity. For example, it can inhibit certain kinases or interact with nuclear receptors, leading to changes in gene expression and cellular responses .
Comparaison Avec Des Composés Similaires
2,4-Dihydrochromeno[4,3-c]pyrazole: Lacks the fluorine substituent but shares a similar core structure.
3-(2-Hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: Another fused heterocyclic compound with a different substitution pattern.
Pyrazolo[3,4-d]thiazoles: Compounds with a fused pyrazole and thiazole ring system.
Uniqueness: The presence of the fluorine atom in 8-Fluoro-2,4-dihydrochromeno[4,3-c]pyrazole enhances its chemical stability and biological activity compared to its non-fluorinated counterparts. This makes it a valuable compound for further research and development in various fields.
Propriétés
Formule moléculaire |
C10H7FN2O |
|---|---|
Poids moléculaire |
190.17 g/mol |
Nom IUPAC |
8-fluoro-1,4-dihydrochromeno[4,3-c]pyrazole |
InChI |
InChI=1S/C10H7FN2O/c11-7-1-2-9-8(3-7)10-6(5-14-9)4-12-13-10/h1-4H,5H2,(H,12,13) |
Clé InChI |
AELQBNTZBTYVAK-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C3=C(O1)C=CC(=C3)F)NN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B11908883.png)
![Cyclopenta[b][1]benzopyran-1(2H)-one, 3,3a-dihydro-](/img/structure/B11908889.png)


![1-Methyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B11908900.png)
![3,4-Dihydro-2H-pyrano[3,2-b]quinoline](/img/structure/B11908903.png)






